CNT2 inhibitor-1 CNT2 inhibitor-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC7490587
InChI: InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N
Molecular Formula: C23H24N6O4
Molecular Weight: 448.5 g/mol

CNT2 inhibitor-1

CAS No.:

Cat. No.: VC7490587

Molecular Formula: C23H24N6O4

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

CNT2 inhibitor-1 -

Specification

Molecular Formula C23H24N6O4
Molecular Weight 448.5 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1
Standard InChI Key YJLIKUSWRSEPSM-WGQQHEPDSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N

Introduction

Chemical and Structural Profile of CNT2 Inhibitor-1

Molecular Characteristics

CNT2 inhibitor-1 (CAS No. 880155-70-4) possesses a molecular weight of 448.47 g/mol and the empirical formula C23H24N6O4 . The compound features a benzimidazole core linked to a piperidine-carboxylic acid amide moiety through a phenoxypropyl spacer, with hydroxyl and hydroxymethyl groups on the tetrahydrofuran ring (Figure 1) . This structure optimizes interactions with the substrate-binding pocket of hCNT2, as demonstrated by structure-activity relationship (SAR) studies .

Table 1: Physicochemical Properties of CNT2 Inhibitor-1

PropertyValue
Molecular Weight448.47 g/mol
FormulaC23H24N6O4
CAS Registry880155-70-4
Solubility (DMSO)45 mg/mL (100.34 mM)
Storage Conditions-20°C (powder); -80°C (solution)

The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, though sonication is recommended to ensure complete dissolution .

Mechanism of Action and Selectivity

Targeting Intestinal Purine Absorption

CNT2, expressed in the apical membrane of small intestinal epithelial cells, mediates the sodium-dependent uptake of purine nucleosides such as inosine and guanosine . Dietary purines absorbed via CNT2 undergo rapid catabolism by xanthine oxidase, culminating in uric acid production . CNT2 inhibitor-1 competitively blocks this transport, reducing systemic purine availability and subsequent uric acid generation (Figure 2) .

Selectivity Profile

Inhibition assays demonstrate CNT2 inhibitor-1’s exceptional specificity:

  • hCNT2 Inhibition: IC50 = 640 ± 0.19 nM

  • hCNT1/hCNT3: No significant inhibition at concentrations ≤10 μM

  • ENTs: Minimal interference with equilibrative transport mechanisms

This selectivity minimizes off-target effects, distinguishing CNT2 inhibitor-1 from non-specific inhibitors like 7,8,3’-trihydroxyflavone .

Preclinical Pharmacological Data

In Vitro Efficacy

In COS7 cells expressing hCNT2, CNT2 inhibitor-1 reduces sodium-dependent [14C]-inosine uptake by 85% at 1 μM . Comparative studies highlight its superiority:

Table 2: Inhibitory Potency Against hCNT2

CompoundIC50 (μM)Fold Improvement vs. Parent
CNT2 Inhibitor-10.64 ± 0.1981
Parent Compound 1252 ± 3.8-
Phlorizin960 ± 1201,500

In Vivo Pharmacodynamics

While direct in vivo data for CNT2 inhibitor-1 remain unpublished, structurally related CNT2 inhibitors (e.g., KGO-2142) exhibit robust efficacy:

  • Rat Model: Oral co-administration with [14C]-inosine decreased urinary radioactivity by 60% at 6 hours, indicating inhibited intestinal absorption .

  • Cebus Monkeys: KGO-2142 abolished dietary RNA-induced hyperuricemia, normalizing serum uric acid within 8 hours .

These findings suggest CNT2 inhibitor-1’s potential for rapid and sustained urate-lowering effects.

Structural Optimization and SAR Insights

Key Modifications

The evolution from adenosine derivatives to CNT2 inhibitor-1 involved strategic modifications:

  • 8-Amino Substitution: Introduction of an amino group at position 8 of the adenine ring enhanced hCNT2 affinity by 40-fold .

  • Benzimidazole Extension: The benzimidazole-2-ylamino group improved hydrophobic interactions with the transporter’s binding pocket .

  • Phenoxypropyl Linker: This spacer optimized spatial orientation, reducing steric hindrance .

Critical Functional Groups

  • Hydroxymethyl Tetrahydrofuran: Essential for mimicking ribose binding to CNT2 .

  • Piperidine-Carboxylic Acid Amide: Enhances solubility and metabolic stability .

Therapeutic Applications and Future Directions

Hyperuricemia Management

By curtailing intestinal purine absorption, CNT2 inhibitor-1 addresses the root cause of dietary-induced hyperuricemia, offering advantages over xanthine oxidase inhibitors (e.g., allopurinol) that merely inhibit uric acid synthesis .

Combination Therapies

Co-administration with uricosuric agents (e.g., probenecid) could synergistically enhance uric acid excretion, providing dual-mechanism control .

Oncology Considerations

While colorectal cancer (CRC) exhibits CNT2 downregulation via HDAC7-mediated histone hypoacetylation , CNT2 inhibitor-1’s role in oncology remains unexplored. Potential applications in chemosensitization warrant investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator